molecular formula C17H23FN2O3 B3027377 (R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate CAS No. 1286209-27-5

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate

Cat. No.: B3027377
CAS No.: 1286209-27-5
M. Wt: 322.4
InChI Key: BHCIVXRXZXFQMO-CQSZACIVSA-N
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Description

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 3-fluorobenzamido substituent at the 3-position of the piperidine ring. The fluorine atom on the benzamido group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, making such compounds of interest in medicinal chemistry, particularly for targeted drug design .

Properties

IUPAC Name

tert-butyl (3R)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23FN2O3/c1-17(2,3)23-16(22)20-9-5-8-14(11-20)19-15(21)12-6-4-7-13(18)10-12/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,21)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCIVXRXZXFQMO-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601123879
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286209-27-5
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286209-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(3-fluorobenzoyl)amino]-, 1,1-dimethylethyl ester, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601123879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorobenzamido Group: The fluorobenzamido group is introduced through an amide coupling reaction between a fluorobenzoic acid derivative and the piperidine ring.

    Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine-Carboxylate Derivatives

Key structural analogs differ in substituents on the piperidine ring, influencing physicochemical properties and biological activity.

Compound Name Molecular Formula Molecular Weight Key Substituents Relevance Reference
(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate (Target Compound) C₁₇H₂₂FN₂O₃ 321.37 (estimated) 3-fluorobenzamido Likely optimized for solubility and target binding due to fluorine’s electronegativity and moderate lipophilicity.
tert-Butyl-(R)-3-(4-amino-3-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate C₂₄H₂₈F₃N₅O₂ 499.51 Trifluoromethylphenyl, pyrazolopyrimidine Acts as a covalent-reversible EGFR inhibitor; trifluoromethyl group enhances potency but may reduce solubility compared to mono-fluoro analogs .
(R)-tert-Butyl 3-((2-chloro-5-fluoropyrimidin-4-yl)amino)piperidine-1-carboxylate C₁₄H₂₀ClFN₄O₂ 330.79 Chloro-fluoropyrimidinylamino Chlorine and fluorine dual substitution increases electrophilicity, potentially improving binding to nucleic acid targets .
tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate C₁₇H₂₃F₂N₂O₂ 326.38 3,4-difluorobenzylamino Difluoro substitution enhances metabolic stability and aromatic interactions in enzyme active sites .
(R)-tert-Butyl 3-(2-aminoethyl)piperidine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 2-aminoethyl Simplified structure with a basic amine; likely used as an intermediate for further functionalization .

Impact of Fluorine Substitution

  • Lipophilicity: Fluorine improves membrane permeability compared to non-fluorinated benzamido analogs (e.g., tert-butyl 3-benzamidopiperidine-1-carboxylate).
  • Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, extending half-life in vivo .

Biological Activity

(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate is a synthetic organic compound classified within piperidine derivatives. Its unique structure, featuring a fluorobenzamido group, positions it as a candidate for various biological applications, including medicinal chemistry and drug discovery. This article reviews its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C17H23FN2O3C_{17}H_{23}FN_2O_3 and the CAS number 1286209-27-5. The IUPAC name is tert-butyl (3R)-3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate.

PropertyValue
Molecular FormulaC₁₇H₂₃FN₂O₃
Molecular Weight320.38 g/mol
CAS Number1286209-27-5
Melting PointNot specified

Synthesis

The synthesis of (R)-tert-butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate typically involves:

  • Formation of the Piperidine Ring : Cyclization from appropriate precursors.
  • Introduction of the Fluorobenzamido Group : Amide coupling with a fluorobenzoic acid derivative.
  • Esterification : Reaction with tert-butyl alcohol to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding affinity and selectivity towards these targets can lead to modulation of various biological pathways, which is crucial in therapeutic contexts.

Antiparasitic Activity

Recent studies have indicated that compounds similar to (R)-tert-butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate exhibit significant antiparasitic properties. For instance, related piperidine derivatives have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease, demonstrating IC50 values in the low micromolar range .

Anticancer Potential

Research has also explored the anticancer potential of piperidine derivatives. Compounds within this class have been reported to induce apoptosis in various cancer cell lines, suggesting that (R)-tert-butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate could be investigated for similar effects .

Study on Antiparasitic Activity

A study focused on novel amino naphthoquinone derivatives revealed that certain structural modifications could enhance activity against T. cruzi. While this study did not directly test (R)-tert-butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate, it highlights the importance of structural features in determining biological efficacy .

Cytotoxicity Evaluation

In another investigation, various piperidine derivatives were screened for cytotoxicity against human cell lines. The results indicated that modifications in substituent groups significantly affected both potency and selectivity, emphasizing the need for further research on (R)-tert-butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate to elucidate its safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate
Reactant of Route 2
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(R)-tert-Butyl 3-(3-fluorobenzamido)piperidine-1-carboxylate

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